molecular formula C14H13F3N2O2S B14754197 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide CAS No. 851165-68-9

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B14754197
CAS No.: 851165-68-9
M. Wt: 330.33 g/mol
InChI Key: AUSGSDWOYCOFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide ( 851165-68-9) is an organic compound with the molecular formula C14H13F3N2O2S and a molecular weight of 330.33 . This benzenesulfonamide derivative features a pyridinyl ring and a trifluoroethyl group, a structure that is of significant interest in medicinal chemistry and pharmaceutical research. Compounds within the benzenesulfonamide class are frequently investigated for their potential as key intermediates or scaffolds in the development of bioactive molecules . For instance, structural analogs featuring benzenesulfonamide groups have been explored in the design of HIV-1 Capsid (CA) protein inhibitors, highlighting the value of this chemical class in probing novel therapeutic targets . Similarly, other sulfonamide-containing compounds have been identified as agonists for plant defense responses, demonstrating the utility of these structures in diverse biological and chemical research areas . The specific stereochemistry at the chiral center of this molecule may be critical for its biological activity and interaction with target proteins. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block in synthetic chemistry, a candidate for high-throughput screening, or a starting point for structure-activity relationship (SAR) studies in drug discovery.

Properties

CAS No.

851165-68-9

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3

InChI Key

AUSGSDWOYCOFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-Methyl-N-(2,2,2-Trifluoro-1-Pyridin-4-Ylethyl)Benzenesulfonamide

Synthesis of the Amine Intermediate: 2,2,2-Trifluoro-1-Pyridin-4-Ylethylamine

The trifluoroethyl-pyridine amine intermediate is critical for subsequent sulfonylation. One viable route involves reductive amination of pyridine-4-carbaldehyde with 2,2,2-trifluoroethylamine. In this method, pyridine-4-carbaldehyde reacts with trifluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6). The reaction proceeds via imine formation followed by reduction to yield the primary amine. Alternative approaches include nucleophilic substitution of pyridine-4-carbonitrile with trifluoroethylmagnesium bromide, though this requires stringent anhydrous conditions.

Sulfonylation Reaction: Formation of the Sulfonamide Bond

The sulfonamide bond is formed by reacting 4-methylbenzenesulfonyl chloride with the amine intermediate. A representative procedure involves dissolving 2,2,2-trifluoro-1-pyridin-4-ylethylamine (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added as a base to neutralize HCl generated during the reaction. 4-Methylbenzenesulfonyl chloride (1.2 equiv) is then added dropwise at 0°C, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent Selection : Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
  • Temperature Control : Reactions conducted at 0°C minimize side reactions such as sulfonate ester formation.
  • Stoichiometry : A 20% excess of sulfonyl chloride ensures complete conversion of the amine.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.75 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 5.20 (q, 1H, -CH(CF₃)), 2.40 (s, 3H, -CH₃), 1.30 (t, 3H, -CF₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1130 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : [M+H]⁺ m/z 331.3 (calculated 330.325).

Purity and Yield

Typical yields range from 65–75% after purification. Purity is confirmed by high-performance liquid chromatography (HPLC) with >98% purity achieved using a C18 column (acetonitrile/water gradient).

Industrial-Scale Production Considerations

Cost-Effective Modifications

The patent CN106336366A highlights strategies for scaling sulfonamide synthesis, including:

  • Solvent Recycling : Dichloroethane and chloroform are recovered via distillation, reducing waste.
  • Catalyst-Free Conditions : Avoiding transition-metal catalysts lowers production costs.

Chemical Reactions Analysis

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key analogs and their distinguishing features:

Compound Name & Source Substituents/Modifications Key Properties/Activities Synthesis Highlights
Target Compound 2,2,2-Trifluoro-1-pyridin-4-ylethyl Inferred enhanced lipophilicity (CF₃), potential kinase inhibition Likely via sulfonamide coupling
MP-A08 () Dual sulfonamide, iminomethyl linkages Dual SphK1/2 inhibitor (Ki = 27 μM, 7 μM) Designed via homology modeling
3w/3’w () Indole-propyl/propan-2-yl Regioisomeric mixture (2:1), thick oil Gold-catalyzed aziridine reaction
C3 () Phenyldiazenyl (azo group) Photoswitchable properties Condensation with aniline
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Anilinopyridinyl Reported in heterocyclic synthesis Reaction with sulfonyl chloride
Key Observations:

Electronic Effects: The target compound’s trifluoroethyl group enhances electron-withdrawing effects compared to MP-A08’s iminomethyl linkages or 3w/3’w’s indole groups. This may influence binding to hydrophobic enzyme pockets .

Biological Activity :

  • MP-A08’s dual SphK1/2 inhibition contrasts with the inferred selectivity of the target compound, where the pyridinyl group may restrict binding to a single kinase isoform .
  • Indole-containing analogs () lack explicit activity data but may target indole-binding enzymes (e.g., cytochrome P450) due to structural similarity .

Synthetic Routes :

  • Gold catalysis () and rhodium-catalyzed cycloadditions () are common for introducing alkyne/alkene substituents, but the target compound’s synthesis likely involves direct sulfonamide coupling (e.g., reacting 4-methylbenzenesulfonyl chloride with a trifluoroethyl-pyridinyl amine) .

Physicochemical and Conformational Insights

  • Crystal Packing : Analogs like 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide () exhibit dihedral angles of ~81–89° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. The target compound’s trifluoroethyl group may reduce rotational freedom, favoring a planar conformation for improved crystallinity .

Biological Activity

4-Methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative with promising biological activities. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C14_{14}H13_{13}F3_3N2_2O2_2S
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 851165-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its reactivity, while the trifluoromethyl group increases electrophilicity, facilitating interactions with nucleophiles and biological macromolecules.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

  • Antitumor Activity :
    • Research has shown that this compound can inhibit tumor cell proliferation and migration. For instance, studies utilizing MTT assays demonstrated significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
    • The compound's mechanism involves inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
  • Enzyme Inhibition :
    • It has been utilized in studies focusing on enzyme inhibition, particularly in pathways relevant to cancer progression and metabolic disorders. The binding affinity of the compound to specific enzymes enhances its potential therapeutic applications .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated an IC50_{50} value of approximately 0.126 μM, demonstrating potent anti-proliferative effects compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Further investigation revealed that treatment with the compound led to increased lipid peroxidation and elevated levels of malondialdehyde (MDA), confirming its role in inducing ferroptosis. Western blot analysis showed decreased expression of key proteins involved in antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .

Data Tables

Property Value
Molecular FormulaC14_{14}H13_{13}F3_{3}N2_{2}O2_{2}S
Molecular Weight330.33 g/mol
CAS Number851165-68-9
Antitumor IC50_{50}0.126 μM
MechanismInduction of ferroptosis

Q & A

Q. What are the key steps in synthesizing 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide, and what reaction conditions are critical for optimal yield?

The synthesis involves multi-step protocols, including:

  • Core Formation : Construction of the pyridinyl-ethylamine moiety via coupling reactions, often using Negishi or gold-catalyzed cycloadditions (e.g., PicAuCl₂ as a catalyst) .
  • Sulfonamide Coupling : Reaction of 4-methylbenzenesulfonyl chloride with the trifluoromethyl-pyridinyl intermediate under basic conditions (e.g., triethylamine in THF) .
  • Purification : Column chromatography (e.g., Hex/EtOAc gradients) or recrystallization from ethanol for high purity .

Q. Critical Conditions :

  • Temperature control (−78°C for lithiation steps ).
  • Catalyst selection (e.g., gold catalysts for cycloadditions ).
  • Solvent choice (e.g., THF for organometallic reactions, DCM for sulfonylation) .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure and purity of this compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
    • IR : Validate functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .
    • HRMS : Confirm molecular weight (±2 ppm accuracy) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolve molecular conformation using SHELXL .
    • Validation : WinGX suite for data refinement and structure validation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the sulfonamide's reactivity in gold-catalyzed cycloadditions?

  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the pyridinyl nitrogen, facilitating nucleophilic attack in gold-catalyzed reactions (e.g., cycloadditions with alkynes) .
  • Comparative Analysis : Methoxy or dimethylamino substituents reduce reactivity due to electron-donating effects, as shown by lower yields in analogous reactions .
  • Methodology : Kinetic studies (e.g., time-resolved NMR) and DFT calculations can quantify substituent effects on transition states.

Q. What conformational variations are observed in the crystal structures of substituted benzenesulfonamides, and how do they impact molecular packing?

  • Conformational Analysis :
    • Gauche Torsions : N—C bonds in the C—SO₂—NH—C segment exhibit gauche angles (e.g., 65.4° and −61.7°), influencing hydrogen-bonding networks .
    • Aromatic Ring Tilt : Dihedral angles between benzene and pyridinyl rings (76.0°–79.9°) affect packing density .
  • Packing Impact :
    • Hydrogen Bonds : N—H···O interactions form infinite chains, stabilizing crystal lattices .
    • Validation : SHELXL refinement and PLATON checks ensure accurate torsion angle reporting .

Q. How can researchers address discrepancies in reported synthetic yields when varying substituents on the pyridinyl moiety?

  • Methodological Optimization :
    • Catalyst Screening : Compare LiHMDS (for lithiation) vs. K₂CO₃ (for SN2 reactions) to identify yield-limiting steps .
    • Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of trifluoromethyl intermediates vs. non-polar alternatives .
    • Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., over-oxidation of pyridinyl groups) .
  • Contradiction Resolution : Replicate conditions from conflicting studies (e.g., temperature gradients, stoichiometry) to isolate critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.